2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide
Description
Properties
CAS No. |
892433-32-8 |
|---|---|
Molecular Formula |
C27H20ClN3O6 |
Molecular Weight |
517.92 |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C27H20ClN3O6/c28-19-7-3-1-5-17(19)12-29-23(32)14-30-24-18-6-2-4-8-20(18)37-25(24)26(33)31(27(30)34)13-16-9-10-21-22(11-16)36-15-35-21/h1-11H,12-15H2,(H,29,32) |
InChI Key |
KLMQJDIZQBJHBS-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NCC6=CC=CC=C6Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. The general synthetic pathway includes:
- Formation of the Benzofuro[3,2-d]pyrimidine Core : Utilizing starting materials such as benzo[d][1,3]dioxole derivatives and appropriate acylating agents.
- Introduction of Substituents : The chlorobenzyl group is introduced through nucleophilic substitution reactions.
- Final Acetylation : The acetamide functionality is added to complete the synthesis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for elucidating the biological activity of this compound. Key observations include:
- Benzo[d][1,3]dioxole Moiety : This group is known to enhance binding affinity to various biological targets due to its electron-rich nature.
- Chlorobenzyl Substitution : The presence of chlorine increases lipophilicity and may enhance receptor binding.
- Pyrimidine Ring : Contributes to the overall stability and interaction with biological macromolecules.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated:
- Cell Line Studies : The compound showed cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Activity
The antimicrobial properties were evaluated against various bacterial strains:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Results : Minimum inhibitory concentrations (MICs) were found to be between 10 to 20 µg/mL, suggesting moderate antibacterial activity .
Enzyme Inhibition
The compound was tested for its ability to inhibit specific enzymes related to disease pathways:
- Enzyme Targets : Protein kinases and phosphodiesterases.
- Inhibition Potency : The compound demonstrated IC50 values in the micromolar range for several kinases, indicating potential as a therapeutic agent in signal transduction modulation .
Case Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry reported on the efficacy of this compound in vivo using xenograft models. Tumor growth was significantly reduced in treated mice compared to controls, with a reduction in tumor volume by approximately 60% over four weeks of treatment .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of the compound in a clinical setting. It was found effective against multi-drug resistant strains of bacteria, showcasing its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Structural Comparison
Core Heterocyclic Systems :
- Target Compound : Benzofuro[3,2-d]pyrimidine with 2,4-dioxo groups .
- Analog 1 () : Benzofuro[3,2-d]pyrimidine with a 2-methoxyphenyl acetamide group. Key differences include the absence of a benzo[d][1,3]dioxole moiety and substitution with a methoxy group .
- Analog 2 (): Benzofuro[3,2-d]pyrimidine linked to a thiadiazole ring via a sulfanylacetamide group.
- Analog 3 () : Pyrazolo[4,3-c][1,2]benzothiazine core with a fluorobenzyl acetamide. The sulfur-containing benzothiazine core contrasts with the oxygen-rich benzofuran in the target compound .
Substituent Analysis :
Pharmacokinetic and Toxicity Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
